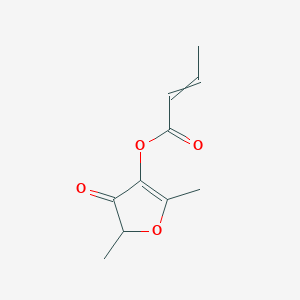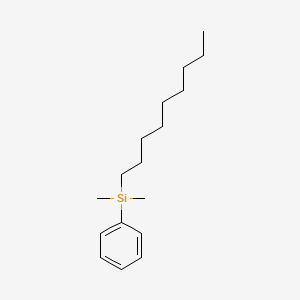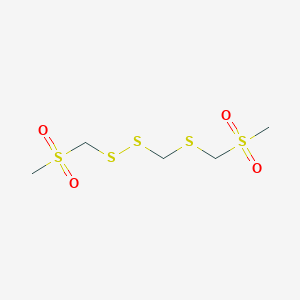
(Methylsulfonylmethyldisulfanyl)-(methylsulfonylmethylsulfanyl)methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Methylsulfonylmethyldisulfanyl)-(methylsulfonylmethylsulfanyl)methane is a complex organosulfur compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Methylsulfonylmethyldisulfanyl)-(methylsulfonylmethylsulfanyl)methane typically involves the reaction of methylsulfonylmethane with sulfur-containing reagents under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(Methylsulfonylmethyldisulfanyl)-(methylsulfonylmethylsulfanyl)methane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of sulfur atoms, which can participate in different chemical transformations.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under acidic or basic conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction results in the formation of thiols or sulfides.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents for substitution reactions include halogens, alkyl halides, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or sulfides.
Scientific Research Applications
(Methylsulfonylmethyldisulfanyl)-(methylsulfonylmethylsulfanyl)methane has a wide range of scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (Methylsulfonylmethyldisulfanyl)-(methylsulfonylmethylsulfanyl)methane involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and proteins through the formation of disulfide bonds. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
Dimethyl sulfoxide (DMSO): A widely used solvent with similar sulfur-containing functional groups.
Methylsulfonylmethane (MSM): A related compound with similar chemical properties and applications.
Thiourea: A sulfur-containing compound with applications in organic synthesis and medicine.
Uniqueness
(Methylsulfonylmethyldisulfanyl)-(methylsulfonylmethylsulfanyl)methane is unique due to its complex structure and the presence of multiple sulfur atoms
Properties
CAS No. |
125292-92-4 |
|---|---|
Molecular Formula |
C5H12O4S5 |
Molecular Weight |
296.5 g/mol |
IUPAC Name |
(methylsulfonylmethyldisulfanyl)-(methylsulfonylmethylsulfanyl)methane |
InChI |
InChI=1S/C5H12O4S5/c1-13(6,7)4-10-3-11-12-5-14(2,8)9/h3-5H2,1-2H3 |
InChI Key |
QIPXXEUDYHUIPF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CSCSSCS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


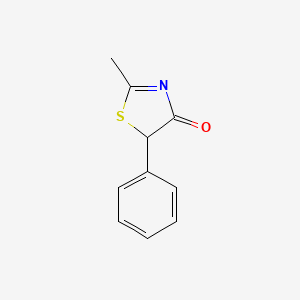
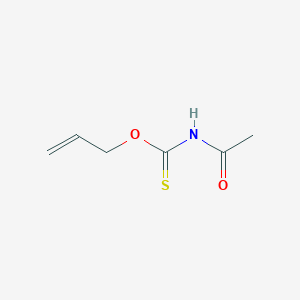
![N-Ethyl-4-[(E)-(4-methoxyphenyl)diazenyl]aniline](/img/structure/B14299274.png)

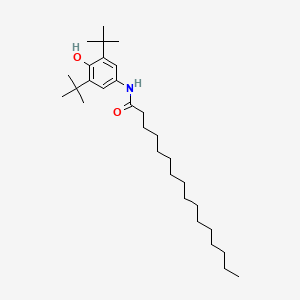

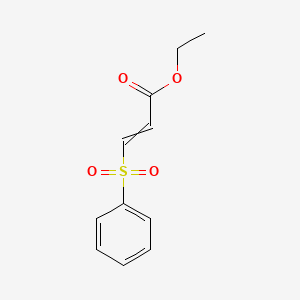
![Methyl [(benzyloxy)imino]acetate](/img/structure/B14299314.png)
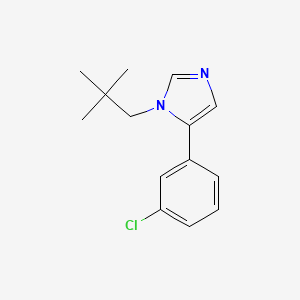
![2-[Hydrazinylidene(phenyl)methyl]-4-methylaniline](/img/structure/B14299323.png)


